molecular formula C25H20N2O5 B2993016 methyl 3-({(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate CAS No. 1327176-77-1

methyl 3-({(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate

Cat. No.: B2993016
CAS No.: 1327176-77-1
M. Wt: 428.444
InChI Key: MORRSCMMIGJIDG-PNHLSOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-({(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate is a synthetic organic compound featuring a chromene core fused with a benzoate ester. Its structure includes:

  • A 2H-chromen-2-ylidene backbone, providing a planar, conjugated system.
  • A (4-methoxyphenyl)carbamoyl group at position 3 of the chromene ring, introducing hydrogen-bonding capacity and electron-donating methoxy substituents.
  • A methyl benzoate moiety linked via an imino group at position 2 of the chromene, contributing ester functionality and aromatic bulk.

Properties

IUPAC Name

methyl 3-[[3-[(4-methoxyphenyl)carbamoyl]chromen-2-ylidene]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O5/c1-30-20-12-10-18(11-13-20)26-23(28)21-15-16-6-3-4-9-22(16)32-24(21)27-19-8-5-7-17(14-19)25(29)31-2/h3-15H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORRSCMMIGJIDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC(=C4)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-({(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on current research findings.

1. Synthesis and Structural Characterization

The compound is synthesized through a multi-step reaction involving the condensation of 4-methoxyphenyl isocyanate with appropriate chromenyl derivatives. The synthetic pathway typically involves the use of catalysts such as Ir(ppy)₃ and solvents like DMSO, which facilitate the formation of the desired product with a yield often exceeding 60% .

2.1 Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays reveal that it possesses activity against various Gram-positive and Gram-negative bacteria. For instance, compounds similar to this structure have shown Minimum Inhibitory Concentrations (MICs) ranging from 0.004 to 0.03 mg/mL against sensitive strains such as Enterobacter cloacae and Staphylococcus aureus .

Bacterial Strain MIC (mg/mL) MBC (mg/mL)
Enterobacter cloacae0.0040.008
Staphylococcus aureus0.0150.030
Escherichia coli0.0300.060

This table summarizes the antimicrobial effectiveness of related compounds, indicating that modifications in the structure can enhance potency.

2.2 Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer activity in various cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2). The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer treatment .

2.3 Antifungal Activity

The compound also displays antifungal properties, with studies reporting effective inhibition against fungi such as Trichoderma viride. The antifungal MIC values are comparable to those of established antifungal agents, suggesting that this compound could be a potential candidate for further development .

3. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in substituents, such as the presence of methoxy or carbamoyl groups, significantly influence its biological profile:

  • Methoxy Group : Enhances lipophilicity and may improve cellular uptake.
  • Carbamoyl Group : Plays a role in receptor binding affinity, impacting antimicrobial and anticancer activities.

4. Case Studies and Research Findings

Several case studies have highlighted the efficacy of compounds structurally related to this compound:

  • A study demonstrated that derivatives with similar chromenyl structures exhibited enhanced antibacterial activity compared to traditional antibiotics like ampicillin .
  • Computational studies indicated that structural modifications could lead to improved binding affinities for target enzymes involved in bacterial resistance mechanisms .

5. Conclusion and Future Directions

This compound represents a promising scaffold for developing new antimicrobial and anticancer agents. Its diverse biological activities warrant further investigation through clinical trials and detailed mechanistic studies to fully elucidate its therapeutic potential.

Future research should focus on:

  • Optimizing synthesis for higher yields.
  • Conducting extensive SAR studies.
  • Evaluating in vivo efficacy and safety profiles.

Comparison with Similar Compounds

Structural Analogues with Chlorophenyl and Carbamate Groups

Compounds such as 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (e.g., 4a–i) and derivatives with dichlorophenyl substituents (5a–i, 6a–i) share a carbamate backbone but differ critically in substituents and core structure .

Feature Target Compound Chlorophenyl Carbamates (4a–i, 5a–i, 6a–i)
Core Structure 2H-chromene with benzoate ester Phenyl carbamate with chloro/dichloro substituents
Key Substituents 4-Methoxyphenyl carbamoyl, methyl benzoate Chloro/dichlorophenyl groups, alkyl carbamates
Lipophilicity (log k) Not reported Experimentally determined via HPLC (e.g., log k = 1.2–3.5)
Applications Undocumented (potential medicinal use) Studied for antimicrobial and enzyme-inhibitory activity

Key Differences :

  • Carbamate vs. Benzoate Ester : Carbamates (in 4a–i) are more hydrolytically stable than esters, impacting metabolic pathways .

Chromene Derivatives with Benzamide and Pyrimidinone Moieties

Compounds like N-(8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) benzamide (3) and its cyclized pyrimidinone derivative (4) share the chromene scaffold but feature distinct substitutions .

Feature Target Compound Chromene-Benzamide (3) and Pyrimidinone (4)
Core Structure 2H-chromene with benzoate ester Tetrahydrochromene fused with benzamide or pyrimidinone
Key Substituents 4-Methoxyphenyl carbamoyl, methyl benzoate 2-Chlorobenzylidene, 2-chlorophenyl, cyano groups
Synthetic Pathway Not described in evidence Formed via benzoylation and cyclization in acetic anhydride
Applications Undocumented Potential anticancer or CNS activity (inferred from structural analogs)

Key Differences :

  • The chlorophenyl groups in compound 3 increase hydrophobicity compared to the methoxyphenyl group in the target compound, likely affecting blood-brain barrier penetration.
  • The pyrimidinone ring in compound 4 introduces rigidity and hydrogen-bonding sites absent in the target compound’s structure.

Methyl Benzoate-Based Sulfonylurea Herbicides

Herbicides like metsulfuron methyl ester and ethametsulfuron methyl ester share the methyl benzoate motif but incorporate sulfonylurea and triazine groups instead of chromene-carbamoyl systems .

Feature Target Compound Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)
Core Structure Chromene-benzoate hybrid Benzoate ester linked to triazine-sulfonylurea
Key Substituents 4-Methoxyphenyl carbamoyl, imino group Methoxy/methyl triazine, sulfonylurea bridge
Applications Undocumented Broad-spectrum herbicides (inhibit acetolactate synthase)
Physicochemical Properties Likely moderate lipophilicity Low log P (polar sulfonylurea enhances soil mobility)

Key Differences :

  • The sulfonylurea bridge in herbicides enables strong hydrogen bonding with plant enzymes, unlike the carbamoyl group in the target compound.
  • Triazine rings confer resistance to metabolic degradation, a feature absent in the chromene-based target.

Research Implications and Gaps

  • Activity Prediction : The target compound’s methoxyphenyl and chromene-ester structure may favor interactions with eukaryotic enzymes (e.g., kinases or cytochrome P450s), contrasting with chloro-substituted analogs’ antimicrobial roles .
  • Contradictions : Chloro groups enhance lipophilicity but reduce metabolic stability compared to methoxy substituents, creating a trade-off in drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.